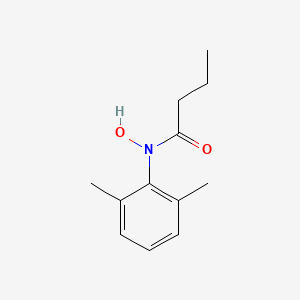
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- is a chemical compound with a unique structure characterized by a cyclooctane ring with five hydroxyl groups attached
Vorbereitungsmethoden
The synthesis of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- typically involves multi-step organic synthesis routes. One common method includes the cyclization of a suitable precursor followed by selective hydroxylation to introduce the hydroxyl groups at the desired positions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of cyclooctane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of polymers, resins, and other materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- can be compared with other cyclooctane derivatives, such as:
Cyclooctane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Cyclooctanol: Contains a single hydroxyl group, offering different reactivity and applications.
Cyclooctanediol: Contains two hydroxyl groups, providing intermediate properties between cyclooctane and 1,2,3,4,6-Cyclooctanepentol.
Eigenschaften
CAS-Nummer |
801260-44-6 |
|---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(1S,2R,3R,4S,6R)-cyclooctane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
ZRZYFOWZQLDUNW-DWOUCZDBSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H]([C@@H]([C@H](C[C@@H]1O)O)O)O)O |
Kanonische SMILES |
C1CC(C(C(C(CC1O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




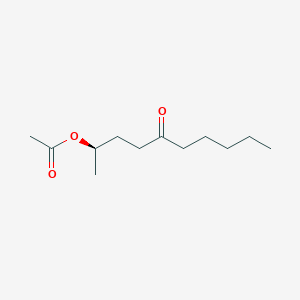
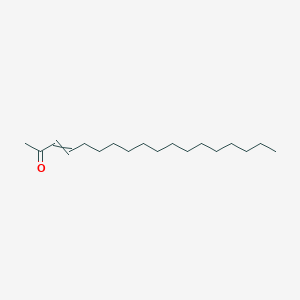
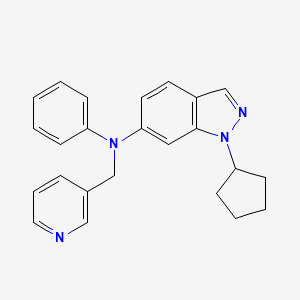
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)
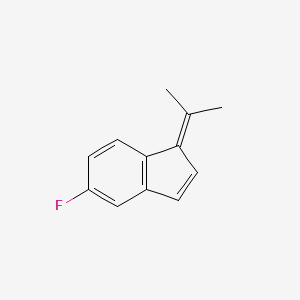

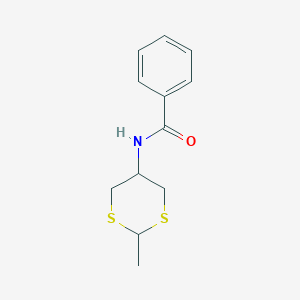
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
